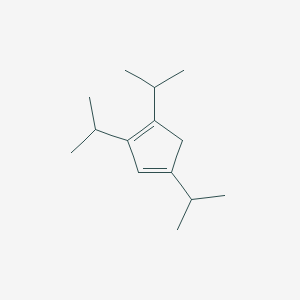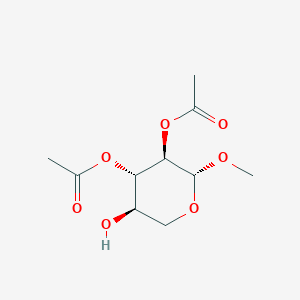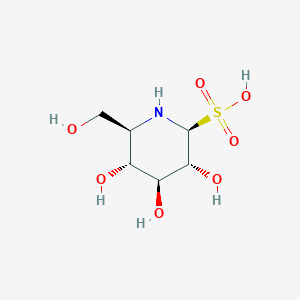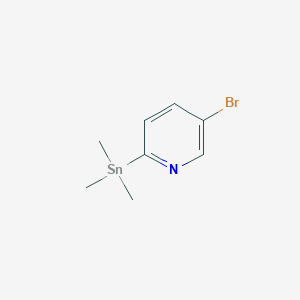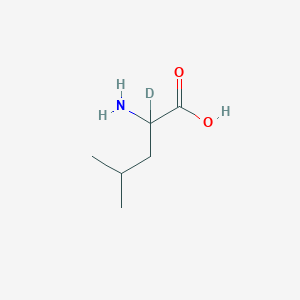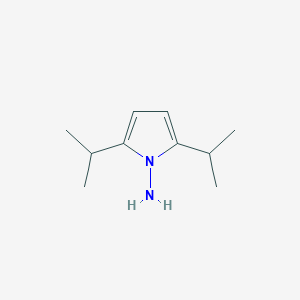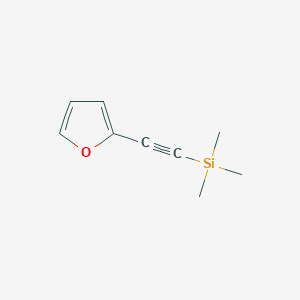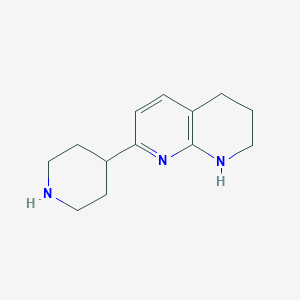
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions of substituted pyrrolo-pyridinones have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, which can efficiently generate complex molecular architectures. These reactions often use aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts such as tetrabromobenzene-disulfonamide .
化学反応の分析
Types of Reactions
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, which can exhibit diverse biological activities .
科学的研究の応用
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication in bacteria . This compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the piperidine ring.
1,6-Naphthyridine: Another naphthyridine derivative with different biological activities.
Quinolone: Contains a similar fused ring structure but with different nitrogen atom positions.
Uniqueness
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is unique due to its combination of a naphthyridine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
7-piperidin-4-yl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C13H19N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h3-4,10,14H,1-2,5-9H2,(H,15,16) |
InChIキー |
QBNUMUXKAFIEGR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
正規SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)
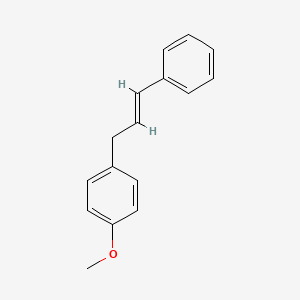
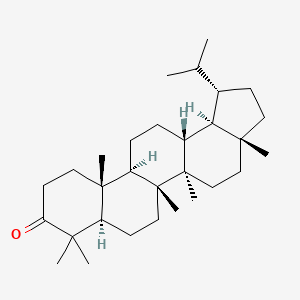
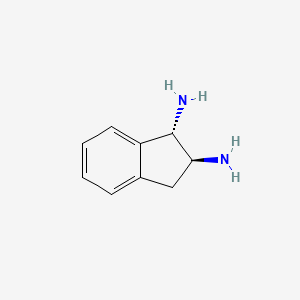
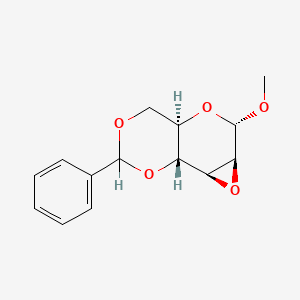
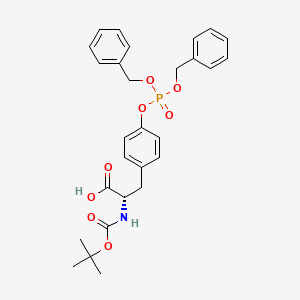
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
